molecular formula C43H72O13 B1247062 dolabelide C

dolabelide C

Cat. No. B1247062
M. Wt: 797 g/mol
InChI Key: YSRKJBBLDLGINZ-YRKRXSSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dolabelide C is a natural product found in Dolabella auricularia with data available.

Scientific Research Applications

Synthesis and Building Block Formation

Dolabelide C, a cytotoxic marine macrolide, has garnered significant attention in the scientific community for its intricate structure and potential therapeutic properties. The first synthesis of dolabelide C was achieved using a phosphate tether-mediated approach, focusing on constructing major 1,3-anti-diol subunits through selective cleavage pathways, regioselective olefin reduction, and cross-metathesis. This phosphate-mediated process allowed for the production of copious amounts of major subunits, facilitating a detailed macrocyclization study to form the 24-membered macrolactone structure of dolabelide C (Hanson et al., 2011). Additionally, the construction of the C15-C30 subunit of dolabelide utilized a temporary phosphate tether, taking advantage of the orthogonal protecting- and leaving-group properties innate to phosphate esters. This process relied on selective terminal oxidation or a CM/selective hydrogenation sequence, depending on the route used, and required a highly regio- and diastereoselective cuprate addition to set the stereochemistry at C22 (Whitehead et al., 2008).

Stereocontrolled Synthesis

The stereocontrolled synthesis of different fragments of dolabelide has been a focal point in understanding its complex structure. The C(1)-C(13) segment of dolabelide B was efficiently constructed using BITIP catalyzed asymmetric methallylation, which established the C(7) stereocenter, and subsequent steps for the stereoselective installation of the C(9) and C(11) centers (Keck & Mclaws, 2005). Moreover, the synthesis of the C(15)-C(30) fragment of dolabelides A and B involved asymmetric silane alcoholysis and tandem silylformylation-crotylsilylation reactions to establish the 1,5-syn-diol of C(23)-C(27), demonstrating the flexibility and efficiency of this methodology (Schmidt et al., 2003).

Challenges and Optimization in Synthesis

The synthesis of dolabelide C also presented challenges, particularly in the cross-metathesis (CM) reaction for the formation of the C24-C25 trisubstituted olefin. A study revealed a significant difference in reactivity between the E and Z enone isomers in this reaction, highlighting the critical selection of the Z isomer of the starting enone for successful CM (Braun et al., 2011).

properties

Product Name

dolabelide C

Molecular Formula

C43H72O13

Molecular Weight

797 g/mol

IUPAC Name

[(3S,4S,5R,8S,10R,12S,15E,20R,22S,23S,24R)-10,12-diacetyloxy-24-[(E,4R)-4-acetyloxy-2-methylhept-1-enyl]-4,20,22-trihydroxy-3,5,15,23-tetramethyl-2-oxo-1-oxacyclotetracos-15-en-8-yl] acetate

InChI

InChI=1S/C43H72O13/c1-11-14-36(52-31(7)44)21-27(3)22-41-29(5)40(49)23-35(48)16-13-12-15-26(2)17-19-37(53-32(8)45)24-39(55-34(10)47)25-38(54-33(9)46)20-18-28(4)42(50)30(6)43(51)56-41/h15,22,28-30,35-42,48-50H,11-14,16-21,23-25H2,1-10H3/b26-15+,27-22+/t28-,29+,30+,35-,36-,37+,38+,39+,40+,41-,42+/m1/s1

InChI Key

YSRKJBBLDLGINZ-YRKRXSSCSA-N

Isomeric SMILES

CCC[C@H](C/C(=C/[C@@H]1[C@H]([C@H](C[C@@H](CCC/C=C(/CC[C@@H](C[C@@H](C[C@H](CC[C@H]([C@@H]([C@@H](C(=O)O1)C)O)C)OC(=O)C)OC(=O)C)OC(=O)C)\C)O)O)C)/C)OC(=O)C

Canonical SMILES

CCCC(CC(=CC1C(C(CC(CCCC=C(CCC(CC(CC(CCC(C(C(C(=O)O1)C)O)C)OC(=O)C)OC(=O)C)OC(=O)C)C)O)O)C)C)OC(=O)C

synonyms

dolabelide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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